C6 Dihydroceramide

Neuronal development Sphingolipid signaling Negative control validation

C6 Dihydroceramide (N-hexanoyl-D-erythro-dihydrosphingosine) is the only validated negative control for C6-ceramide in cell-based assays. Unlike C2 or C8 analogs, its C6 N-acyl chain length precisely matches C6-ceramide membrane partitioning, while its fully saturated sphinganine backbone abolishes apoptosis induction, ion channel modulation, and protein translocation activity. This structural specificity is non-negotiable for distinguishing ceramide-dependent signaling from non-specific membrane effects. Mandatory for CERK substrate profiling and Des1 inhibition studies where it outperforms both shorter and longer dihydroceramides.

Molecular Formula C24H49NO3
Molecular Weight 399.7 g/mol
Cat. No. B8101426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6 Dihydroceramide
Molecular FormulaC24H49NO3
Molecular Weight399.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O
InChIInChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28)
InChIKeyVUMHYWBWYSPQMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C6 Dihydroceramide: Procurement Specifications and Core Identity for Sphingolipid Research


C6 Dihydroceramide (N-hexanoyl-D-erythro-dihydrosphingosine; d18:0/6:0) is a short-chain, cell-permeable analog of endogenous dihydroceramide, a biosynthetic intermediate in the de novo sphingolipid pathway. It retains the full sphinganine backbone but lacks the Δ4-trans double bond characteristic of ceramide, resulting in a fully saturated structure [1]. This compound is supplied as a negative control analog for C6-ceramide in cell-based assays, a defined substrate for ceramide synthase (CerS) and dihydroceramide desaturase (Des1) enzymatic studies, and a mechanistic probe for distinguishing ceramide-dependent signaling from membrane perturbation artifacts [2].

C6 Dihydroceramide: Why Substitution with Chain-Length or Unsaturated Analogs Invalidates Assay Results


Generic substitution of C6 Dihydroceramide with other short-chain dihydroceramides (e.g., C2, C8) or the corresponding ceramide (C6-ceramide) is not experimentally interchangeable. The N-acyl chain length dictates membrane partitioning kinetics, substrate specificity for ceramide kinases (CERK), and the potency of inhibition toward ceramide channel formation [1]. Furthermore, the absence of the Δ4-trans double bond fundamentally abolishes the capacity to induce apoptosis, modulate ion channels, or activate protein translocation events in multiple cell types—properties intrinsic to C6-ceramide but absent in C6-dihydroceramide [2]. Procurement of the precise C6 chain length with the saturated sphinganine backbone is therefore a non-negotiable requirement for experimental reproducibility.

C6 Dihydroceramide: Quantified Differentiation Evidence Against Closest Analogs and In-Class Candidates


C6 Dihydroceramide vs. C6-Ceramide: Complete Loss of Neuronal Survival and Dendritic Outgrowth Activity at 3 μM

In immature rat hippocampal neurons, C6-ceramide (N-hexanoyl-D-erythro-sphingosine) at a concentration of 3 μM promoted cell survival and dendritic outgrowth. Under identical experimental conditions, the structurally related compound C6-dihydroceramide (N-hexanoyl-D-erythro-dihydrosphingosine) was completely ineffective [1]. This differential activity demonstrates a strict requirement for the 4,5-trans double bond in the sphingosine moiety for neurotrophic signaling.

Neuronal development Sphingolipid signaling Negative control validation

C6 Dihydroceramide vs. C6-Ceramide: Absence of cPLA2 Membrane Translocation Facilitation in Platelet Lysate

C6-ceramide significantly facilitated the Ca2+-dependent increase in cytosolic phospholipase A2 (cPLA2) protein and activity in platelet membranes. In direct comparison, C6-dihydroceramide failed to facilitate this Ca2+-dependent cPLA2 translocation [1]. The study used C6-dihydroceramide explicitly as the control analog to demonstrate that the effect was specific to ceramide and not a general consequence of lipid addition.

Inflammation Lipid signaling Phospholipase A2

C6 Dihydroceramide vs. C2- and C6-Ceramide: Inactivity in Inhibiting L-Type Calcium Channel Currents

Using whole-cell patch clamp analysis in GH3 rat pituitary cells, both C6-ceramide and C2-ceramide inhibited L-type Ca2+ channel currents. In contrast, C6-dihydroceramide failed to inhibit the L-channel current [1]. The study identifies C6-dihydroceramide as the inactive analog that does not modulate L-channel activity, confirming the requirement of the Δ4 double bond for this electrophysiological effect.

Ion channel pharmacology Endocrine signaling Electrophysiology

C6 Dihydroceramide vs. C6-Ceramide and C8-Dihydroceramide: Reduced Substrate Efficiency for Ceramide Kinase (CERK)

Human ceramide kinase (CERK) acts efficiently on natural ceramides and analog ceramides, including C6-ceramide, C8-ceramide, and C8-dihydroceramide. However, CERK acts to a lesser extent on C6-dihydroceramide and C2-ceramide, and shows no activity on C2-dihydroceramide [1]. This comparative substrate profile indicates that C6-dihydroceramide is a suboptimal substrate relative to its unsaturated counterpart and to dihydroceramides with longer N-acyl chains.

Enzymology Sphingolipid metabolism Ceramide-1-phosphate

C6 Dihydroceramide vs. C2 and C16 Dihydroceramide: Potent Inhibition of Ceramide Channel Formation in Mitochondria

Both long- and short-chain dihydroceramides inhibit ceramide channel formation in mitochondrial outer membranes. Quantitatively, one-tenth as much dihydroceramide relative to ceramide was sufficient to inhibit outer membrane permeabilization by approximately 95% for C2-dihydroceramide and 51% for C16-dihydroceramide [1]. While specific quantitative data for C6-dihydroceramide in this exact assay are not reported, the study establishes that short-chain dihydroceramides as a class are potent inhibitors of ceramide channel formation.

Mitochondrial apoptosis Membrane biophysics Channel inhibition

C6 Dihydroceramide vs. C2 Ceramide: Comparable Cholesterol Efflux Stimulation with Reduced Cytotoxicity

In assays measuring ABCA1-mediated cholesterol efflux to apolipoprotein A-I, C2-dihydroceramide stimulated a 2- to 5-fold increase in efflux over a 0-60 μM concentration range without the cell toxicity apparent with native C2-ceramide [1]. Although direct data for C6-dihydroceramide in this assay are not provided, the study demonstrates that dihydroceramide analogs can maintain cholesterol efflux activity while exhibiting reduced cytotoxicity compared to their unsaturated counterparts. C6- and C8-ceramides showed similar 2- to 5-fold efflux stimulation but at higher onset concentrations than C2-ceramide.

Cholesterol metabolism ABCA1 transporter Lipid efflux

C6 Dihydroceramide: Evidence-Driven Selection Scenarios for Research and Industrial Use


Scenario 1: Validated Negative Control for Ceramide-Dependent Apoptosis and Neuronal Signaling Assays

C6 Dihydroceramide is the experimentally validated negative control for C6-ceramide in assays measuring neuronal survival, dendritic outgrowth, apoptosis induction, and calcium channel modulation. As demonstrated by multiple independent direct head-to-head comparisons, C6-dihydroceramide lacks activity in these ceramide-dependent processes at concentrations where C6-ceramide exhibits robust effects [1][2]. Procurement of this specific compound is required to ensure that observed cellular responses are attributable to ceramide signaling rather than non-specific membrane insertion or vehicle artifacts.

Scenario 2: Defined Substrate for Dihydroceramide Desaturase (Des1) and Ceramide Synthase (CerS) Enzymatic Assays

C6 Dihydroceramide serves as a well-characterized substrate for investigating the chain-length specificity of ceramide synthases and dihydroceramide desaturase. Its fluorescent NBD-C6-dihydroceramide analog is efficiently converted to dihydrosphingomyelin and dihydroglucosylceramide in multiple cell lines and traffics to the Golgi apparatus, enabling live-cell imaging of sphingolipid flux [1]. The compound is also a defined substrate for in vitro Des1 inhibition studies, where N-hexanoyl analogs exhibit IC50 values of approximately 13 μM against dihydroceramide desaturase [2].

Scenario 3: Selective CERK Substrate for Discriminating Chain-Length and Saturation Effects on Ceramide Kinase

C6 Dihydroceramide occupies a distinct position in the CERK substrate hierarchy: it is phosphorylated to a lesser extent than C6-ceramide or C8-dihydroceramide, but is a better substrate than C2-ceramide, and notably superior to C2-dihydroceramide (which shows no activity) [1]. This differential substrate profile makes C6-dihydroceramide an essential tool for enzymologists seeking to dissect the structural determinants—specifically N-acyl chain length and sphingoid base saturation—governing CERK recognition and catalysis.

Scenario 4: Investigation of Ceramide Channel Inhibition and Mitochondrial Outer Membrane Permeabilization

Short-chain dihydroceramides, including C2-dihydroceramide, potently inhibit ceramide channel formation in mitochondrial outer membranes. At a molar ratio of just 0.1 relative to ceramide, C2-dihydroceramide achieves 95% inhibition of permeabilization, while C16-dihydroceramide achieves 51% inhibition under identical conditions [1]. C6-dihydroceramide, as an intermediate chain-length dihydroceramide, is therefore a critical reagent for studies probing how the ceramide-to-dihydroceramide ratio regulates mitochondrial apoptotic thresholds and for identifying the precise biophysical mechanisms of channel inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for C6 Dihydroceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.